(R)-2-(Aminomethyl)pentanoic acid hydrochloride
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Overview
Description
®-2-(Aminomethyl)pentanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of ®-2-(Aminomethyl)pentanoic acid, which is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)pentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, often derived from natural amino acids.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)pentanoic acid hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Continuous Flow Synthesis: Utilizing flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing crystallization or chromatography techniques to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
®-2-(Aminomethyl)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
®-2-(Aminomethyl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Aminomethyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It can modulate biological pathways by:
Binding to Enzymes: Acting as an inhibitor or activator, altering the enzyme’s activity.
Receptor Interaction: Binding to receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Aminomethyl)pentanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
(Aminomethyl)phosphonic acid: A structurally similar compound with distinct chemical properties and applications.
Uniqueness
®-2-(Aminomethyl)pentanoic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H14ClNO2 |
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Molecular Weight |
167.63 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1 |
InChI Key |
WABJWXCTWGEDRA-NUBCRITNSA-N |
Isomeric SMILES |
CCC[C@H](CN)C(=O)O.Cl |
Canonical SMILES |
CCCC(CN)C(=O)O.Cl |
Origin of Product |
United States |
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